(1E)-7-oxocyclooctene-1-carboxylic acid
Description
(1E)-7-Oxocyclooctene-1-carboxylic acid is a cyclic unsaturated carboxylic acid featuring an eight-membered cyclooctene ring with an E-configuration double bond. The molecule contains two critical functional groups: a carboxylic acid at position 1 and a ketone (oxo) group at position 6. This combination of a medium-sized ring, conjugated double bond, and polar substituents imparts unique physicochemical properties, such as increased ring strain compared to smaller cyclic systems and reactivity at both the carboxylic acid and oxo sites.
Properties
CAS No. |
17606-93-8 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(1E)-7-oxocyclooctene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8-5-3-1-2-4-7(6-8)9(11)12/h4H,1-3,5-6H2,(H,11,12)/b7-4+ |
InChI Key |
OGFYPNCPFHPVII-QPJJXVBHSA-N |
Isomeric SMILES |
C1CCC(=O)C/C(=C\C1)/C(=O)O |
Canonical SMILES |
C1CCC(=O)CC(=CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-7-oxocyclooctene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene as a starting material, which undergoes oxidation to introduce the ketone group, followed by carboxylation to form the carboxylic acid group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and carboxylation reagents like carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance the reaction rate and selectivity. For example, metal catalysts such as palladium or platinum can be employed in the oxidation step, while carboxylation can be facilitated by using metal carbonyl complexes .
Chemical Reactions Analysis
Types of Reactions
(1E)-7-oxocyclooctene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, diols.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
(1E)-7-oxocyclooctene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (1E)-7-oxocyclooctene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, influencing cellular processes. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Ring Size and Strain : Cyclopentene derivatives (5-membered) exhibit lower transannular strain compared to the target’s cyclooctene (8-membered), which may experience greater conformational flexibility but higher synthetic challenges due to medium-ring strain .
- Functional Groups: The oxo group in the target compound (absent in cyclopentene analogs ) increases electrophilicity, enabling reactions like nucleophilic additions or redox transformations.
Reactivity Highlights :
- The oxo group in the target compound may undergo keto-enol tautomerism, a feature absent in non-oxo analogs like 3-cyclopentene-1-carboxylic acid .
- The ethoxycarbonyl group in 1-(ethoxycarbonyl)-3-cyclopentene-1-carboxylic acid demonstrates how esterification modulates reactivity, suggesting that the target’s carboxylic acid could similarly be derivatized for tailored applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
